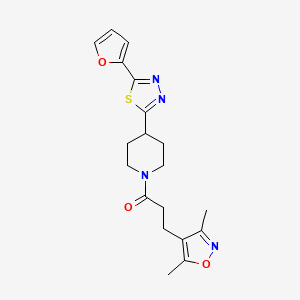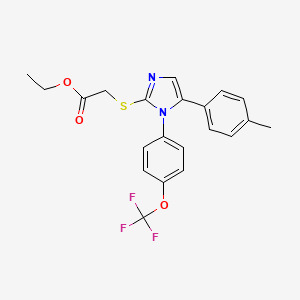![molecular formula C18H14N2OS2 B2397400 2-(4-Metilsulfanilfenil)-1,5-dihidrocromeno[2,3-d]pirimidin-4-tiona CAS No. 867040-84-4](/img/structure/B2397400.png)
2-(4-Metilsulfanilfenil)-1,5-dihidrocromeno[2,3-d]pirimidin-4-tiona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis
Aplicaciones Científicas De Investigación
2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has been explored for various scientific research applications:
Mecanismo De Acción
Target of Action
Similar pyrimidine-based small molecules have been reported to inhibit various major enzymes , indicating the importance of these class compounds in medicinal chemistry .
Mode of Action
It is known that pyrimidine-based small molecules can induce apoptosis while progressing via the cell cycle by inhibiting appropriate targets .
Biochemical Pathways
It is known that pyrimidine-based small molecules can affect various biochemical pathways, including those involved in cell cycle progression, initiation of dna damage response, and apoptosis .
Pharmacokinetics
Most of the synthesized compounds in a related study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
It is known that pyrimidine-based small molecules can result in genomic dysfunction and cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions. One common method includes the condensation of 4-methylsulfanylbenzaldehyde with 4-hydroxycoumarin in the presence of a base to form an intermediate. This intermediate is then reacted with guanidine or thiourea under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to streamline the process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as sodium borohydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Derivatives with different substituents replacing the methylsulfanyl group.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also feature a methylsulfonylphenyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Pyrimidine-thiones: Similar in structure, these compounds have been evaluated for their antitumor activities.
Uniqueness
2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione stands out due to its unique combination of a chromeno-pyrimidine core with a thione group and a methylsulfanylphenyl substituent.
Propiedades
IUPAC Name |
2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c1-23-13-8-6-11(7-9-13)16-19-17-14(18(22)20-16)10-12-4-2-3-5-15(12)21-17/h2-9H,10H2,1H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWHCCATWVLEEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile](/img/structure/B2397323.png)
![N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide](/img/structure/B2397324.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2397326.png)





![N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxamide](/img/structure/B2397338.png)

![5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397340.png)
